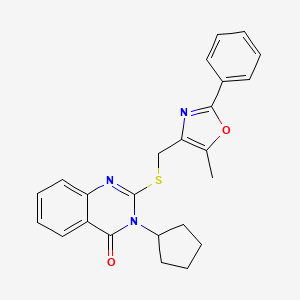
Phenylethynesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylethynesulfonyl fluoride is a chemical compound with the molecular formula C8H5FO2S . It is related to phenylmethylsulfonyl fluoride (PMSF), which is a known serine proteinase inhibitor .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5-) attached to an ethyne group (-C#C-), which is further connected to a sulfonyl fluoride group (-SO2F) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.19 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Serine Protease Inhibitor
PMSF is an irreversible serine protease inhibitor . It specifically recognizes and sulfonates the serine residue active site that determines enzyme activity . It can effectively inhibit enzymes like chymotrypsin, trypsin, and thrombin .
Protein Degradation Prevention
PMSF is often added to the lysis buffer before cell or tissue lysis to prevent protein degradation . This is particularly useful in the preparation of protein extracts from tissues and cells prior to Western blotting .
Inhibitor of Fatty Acid Amide Hydrolase (FAAH)
PMSF also acts as an inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an integral membrane enzyme that breaks down fatty acid amides, including anandamide, a messenger molecule that plays a role in pain, depression, appetite, memory, and fertility.
Inhibitor of Acetylcholinesterase
PMSF is an irreversible cholinesterase inhibitor . It has been used as a tracer for mapping acetylcholinesterase (AchE) in vivo in brain and other organs .
Inhibitor of Cysteine Proteases
PMSF inhibits the cysteine protease papain . The inhibitory activity of PMSF on papain can be reversed by DTT (Dithiothreitol) .
Inhibitor of Cholesterol Esterase (CE) and Pseudocholinesterase (PCE)
PMSF has been used as an inhibitor of cholesterol esterase (CE) and pseudocholinesterase (PCE) . These enzymes play a crucial role in lipid metabolism.
Use in Cell Fractionation
PMSF has been used in cell fractionation . This process is used to separate cellular components while preserving individual functions of each component.
Use in Nuclear Protein Extraction
PMSF has been used as a supplement in nuclear protein extraction . This process is used to isolate nuclear proteins from cells for various research applications.
Wirkmechanismus
Target of Action
Phenylethynesulfonyl fluoride (PMSF) primarily targets serine proteases . These enzymes play a crucial role in various cellular processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
PMSF acts as an irreversible inhibitor of serine proteases . It specifically reacts with the active site serine residue in serine hydrolases . This specificity is due to the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site . The result is the formation of an irreversible enzyme-PMS complex .
Biochemical Pathways
PMSF affects the biochemical pathways involving serine proteases. By inhibiting these enzymes, PMSF can impact processes such as protein digestion, immune response, and blood clotting . The exact downstream effects would depend on the specific serine protease being inhibited and its role in the organism’s physiology.
Pharmacokinetics
It’s known that pmsf is unstable in aqueous solutions, with a short half-life . Its stability improves in non-aqueous solutions such as isopropanol, ethanol, methanol, or 1,2-propanediol . These properties likely impact the bioavailability of PMSF, but more research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of PMSF’s action is the inhibition of serine proteases, leading to a decrease in the processes these enzymes facilitate . For example, in the context of a laboratory, PMSF is often used in cell lysate preparation to prevent protein degradation .
Action Environment
The action of PMSF is influenced by environmental factors such as pH and temperature . For instance, PMSF is almost completely degraded after 1 day at 4˚C, pH 8 . Therefore, these factors must be carefully controlled to maintain the efficacy and stability of PMSF.
Eigenschaften
IUPAC Name |
2-phenylethynesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWFTGFTYXBVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1934612-54-0 |
Source


|
| Record name | phenylethynesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2998989.png)

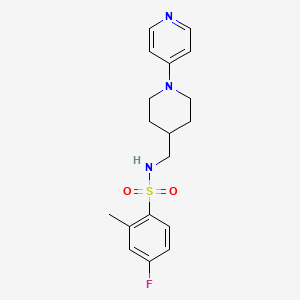
![1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2998993.png)
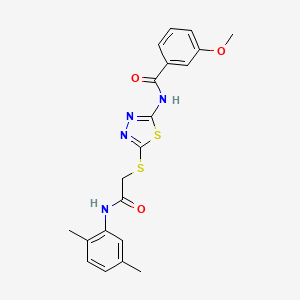
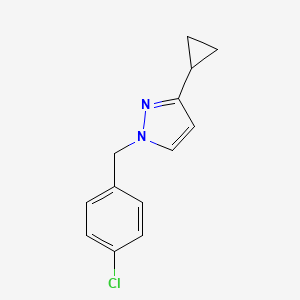
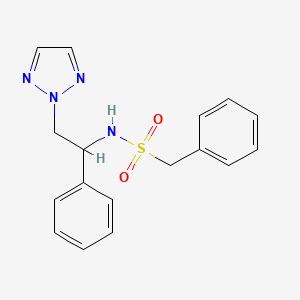
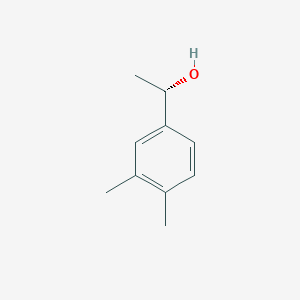
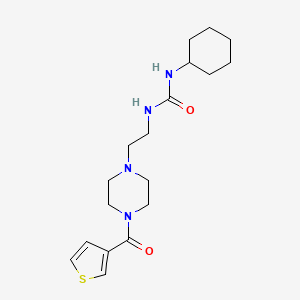
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999006.png)
![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol](/img/structure/B2999007.png)
![2-Indolo[3,2-b]quinoxalin-6-ylacetamide](/img/structure/B2999009.png)
![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2999010.png)
